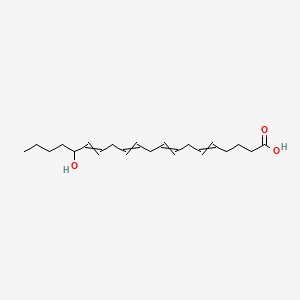

16-Hydroxyicosa-5,8,11,14-tetraenoic acid

Cat. No. B1360362

M. Wt: 320.5 g/mol

InChI Key: JEKNPVYFNMZRJG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06359158B1

Procedure details

Isolated neutrophils were resuspended in M199 containing 1% BSA with a final concentration of 3×106 cells per ml. Cells suspensions (1 ml) were incubated with or without a test compound, 16(S)-HETE, 16(R)-HETE, or 20-HETE (concentrations 0.01 to 10 μM) for 10 min and then placed into gelatin-coated wells and further incubated for 20 min at 37° C. The wells were washed three times with 0.5 ml of solution M199 to remove non-adherent cells. The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C. The incubates were transferred and the wells were washed with 0.1 ml of M199 solution. The amount of cells in combined solutions was counted. In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately prior to the transfer of cells to the wells. Experiments were performed in duplicates for each concentration of HETE. The inhibition of adhesion was expressed as percent of cells remaining in suspension (non-adherent) relative to control. The range of adherent PMNs in control incubations was 6 to 23%. This was increased two-fold in the presence of thrombin.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])[CH:6]=[CH:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21].CCCC[C@@H](O)/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C(CCO)CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O>>[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])/[CH:6]=[CH:7]\[CH2:8]/[CH:9]=[CH:10]\[CH2:11]/[CH:12]=[CH:13]\[CH2:14]/[CH:15]=[CH:16]\[CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Isolated neutrophils

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 10 min

|

|

Duration

|

10 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The wells were washed three times with 0.5 ml of solution M199

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove non-adherent cells

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C

|

|

Duration

|

10 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the wells were washed with 0.1 ml of M199 solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This was increased two-fold in the presence of thrombin

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06359158B1

Procedure details

Isolated neutrophils were resuspended in M199 containing 1% BSA with a final concentration of 3×106 cells per ml. Cells suspensions (1 ml) were incubated with or without a test compound, 16(S)-HETE, 16(R)-HETE, or 20-HETE (concentrations 0.01 to 10 μM) for 10 min and then placed into gelatin-coated wells and further incubated for 20 min at 37° C. The wells were washed three times with 0.5 ml of solution M199 to remove non-adherent cells. The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C. The incubates were transferred and the wells were washed with 0.1 ml of M199 solution. The amount of cells in combined solutions was counted. In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately prior to the transfer of cells to the wells. Experiments were performed in duplicates for each concentration of HETE. The inhibition of adhesion was expressed as percent of cells remaining in suspension (non-adherent) relative to control. The range of adherent PMNs in control incubations was 6 to 23%. This was increased two-fold in the presence of thrombin.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])[CH:6]=[CH:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21].CCCC[C@@H](O)/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C(CCO)CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O>>[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])/[CH:6]=[CH:7]\[CH2:8]/[CH:9]=[CH:10]\[CH2:11]/[CH:12]=[CH:13]\[CH2:14]/[CH:15]=[CH:16]\[CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Isolated neutrophils

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 10 min

|

|

Duration

|

10 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The wells were washed three times with 0.5 ml of solution M199

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove non-adherent cells

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C

|

|

Duration

|

10 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the wells were washed with 0.1 ml of M199 solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This was increased two-fold in the presence of thrombin

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |